molecular formula C9H10N2O B1452221 N-(5-methylpyridin-2-yl)prop-2-enamide CAS No. 851914-61-9

N-(5-methylpyridin-2-yl)prop-2-enamide

Cat. No. B1452221
M. Wt: 162.19 g/mol
InChI Key: WFLGCVWAIPLCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methylpyridin-2-yl)prop-2-enamide” is a chemical compound with the molecular formula C9H10N2O . It is a novel building block used in research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-step N-dehydrogenation of amides to enamides has been reported, which employs the combination of LiHMDS and triflic anhydride . Another study reported the Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .


Molecular Structure Analysis

The molecular structure of “N-(5-methylpyridin-2-yl)prop-2-enamide” can be represented by the InChI code 1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12) . The molecular weight of the compound is 162.19 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-fibrosis Drug Potential

N-(5-methylpyridin-2-yl)prop-2-enamide has been researched as a novel ALK5 inhibitor with potential applications as an anti-fibrotic drug. A study investigated its pharmacokinetics and metabolism, focusing on its effects on renal and hepatic fibrosis and metastatic breast cancer. The study found that it exhibited high bioavailability and permeability, with significant distribution into liver, kidneys, and lungs (Kim et al., 2008).

Potential PET Agent for Neuroinflammation Imaging

Research has been conducted on derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide for potential use in Positron Emission Tomography (PET) imaging, specifically for imaging the IRAK4 enzyme in neuroinflammation. The synthesis process and the resulting compound showed promising properties for this application (Wang et al., 2018).

Antibacterial Properties

A derivative of N-(5-methylpyridin-2-yl)prop-2-enamide, 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide, was synthesized and showed antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).

Anion Binding Studies

Isophthalamide derivatives related to N-(5-methylpyridin-2-yl)prop-2-enamide have been synthesized for potential studies as anion receptors, particularly for chromate anions. The structural elucidation of these compounds was accomplished using various spectroscopic techniques (Kadir et al., 2019).

Fungicidal Activities

Exocyclic enamides, including derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide, have been synthesized and evaluated for their in vitro fungicidal activities. Certain compounds exhibited significant activity against pathogens like P. oryzae (Tian et al., 2015).

Anticonvulsant Activity

Some derivatives of N-(5-methylpyridin-2-yl)prop-2-enamide have been synthesized and tested for their anticonvulsant activity in rodent models. The studies demonstrated the potential of these compounds for treating seizures and highlighted the importance of specific structural features for their anticonvulsant properties (Gunia-Krzyżak et al., 2017).

Negative Allosteric Modulator Synthesis

Research has been conducted on the synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a compound structurally related to N-(5-methylpyridin-2-yl)prop-2-enamide. It was developed as a negative allosteric modulator for the mGlu5 receptor, potentially useful for treating depression (David et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(5-methylpyridin-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-9(12)11-8-5-4-7(2)6-10-8/h3-6H,1H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLGCVWAIPLCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylpyridin-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
N-(5-methylpyridin-2-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
N-(5-methylpyridin-2-yl)prop-2-enamide

Citations

For This Compound
1
Citations
R Agrawal, P Jain… - Combinatorial chemistry & …, 2012 - ingentaconnect.com
Three-dimensional pharmacophore hypothesis was established based on a set of known DPP-IV inhibitor using PharmaGist software program understanding the essential structural …
Number of citations: 13 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.